(S)-2-Methyl-2-phenylpiperidine: Enantiopurity Benchmark vs. Racemic 2-Methyl-2-phenylpiperidine
The key differentiator for (S)-2-Methyl-2-phenylpiperidine (CAS 1364783-04-9) is its defined, single-enantiomer composition, which is in stark contrast to the racemic mixture (CAS 933701-34-9). While vendor specifications for the (S)-enantiomer guarantee a chemical purity of ≥95% , this is a measure of total organic purity, not enantiopurity. The compound's inherent value is its 100% enantiomeric excess (ee) as a pure (S)-enantiomer, a property not offered by the racemic mixture which contains a 1:1 ratio of both enantiomers . The rigorous production process, which employs patented asymmetric synthesis technology, ensures this high stereochemical fidelity, differentiating it from racemic material that would introduce a 50% impurity of the undesired (R)-enantiomer into any subsequent reaction or biological assay .
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | ≥95% (S)-enantiomer (chemical purity); Inherent 100% enantiomeric excess (ee) for the (S)-configuration |
| Comparator Or Baseline | Racemic 2-Methyl-2-phenylpiperidine (CAS 933701-34-9) |
| Quantified Difference | The racemate contains an equimolar mixture of (S)- and (R)-enantiomers (50% each). Use of the racemate introduces a 50% impurity of the (R)-enantiomer relative to the desired (S)-enantiomer. |
| Conditions | Commercial specification for enantiopure compound versus commercial availability of racemic material. |
Why This Matters
For procurement in drug discovery, using the pure (S)-enantiomer is essential to avoid ambiguous structure-activity relationship (SAR) data and to ensure that observed biological effects are solely attributable to the intended stereoisomer.
